(9S,10R)-dihydroxyoctadecanoic acid
Overview
Description
(9S,10R)-dihydroxyoctadecanoic acid is a hydroxy fatty acid that is octadecanoic acid carrying two hydroxy substituents at positions 9 and 10. It is a dihydroxy monocarboxylic acid and a hydroxyoctadecanoic acid. It derives from an octadecanoic acid. It is a conjugate acid of a (9S,10R)-dihydroxyoctadecanoate. It is an enantiomer of a (9R,10S)-dihydroxyoctadecanoic acid.
Scientific Research Applications
1. Analysis of Trihydroxyoctadecenoic Acids
Research by Hamberg (1991) in the field of lipid chemistry has provided insights into the structural analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which includes compounds like 9S,10R-dihydroxyoctadecanoic acid. This work is fundamental for understanding the complex chemical structures and reactions of lipid compounds in various biological systems (Hamberg, 1991).
2. Investigation into Epoxyalcohol and Trihydroxy Derivatives
Thomas et al. (2013) characterized the allylic epoxy alcohols and their trihydroxy hydrolysis products generated from hydroperoxy-octadecenoic acid. This research contributes to a better understanding of the biochemical transformations and potential applications of these lipid compounds, including 9S,10R-dihydroxyoctadecanoic acid (Thomas et al., 2013).
3. Chiral Assembly of Racemic Mixtures
The study by Cai and Bernasek (2005) investigates the chiral assembly patterns of racemic mixtures, including derivatives of dihydroxyoctadecanoic acids. This research is significant for understanding the self-assembly and surface interaction of chiral molecules, which has implications in materials science and nanotechnology (Cai & Bernasek, 2005).
4. Phase Behavior in Fatty Acid Monolayers
Research by Huda, Fujio, and Uzu (1996) explored the phase behaviors of various hydroxylated fatty acids, including 9,10-dihydroxyoctadecanoic acid. Their findings have implications for understanding the physical properties of lipid monolayers and their potential applications in material science (Huda et al., 1996).
5. Applications in Plant Defense
Pinot et al. (2000) investigated the omega-hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1, focusing on plant fatty acid derivatives like 9,10-dihydroxystearic acid. Their findings suggest a potential role of these compounds in plant defense and signaling, offering insights into plant biochemistry and the role of specific lipids in plant-pathogen interactions (Pinot et al., 2000).
properties
Product Name |
(9S,10R)-dihydroxyoctadecanoic acid |
---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(9S,10R)-9,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m1/s1 |
InChI Key |
VACHUYIREGFMSP-SJORKVTESA-N |
Isomeric SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.